3-(METHYLSULFONYL)BENZENETHIOL
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Overview
Description
3-(Methylsulfonyl)benzenethiol is an organosulfur compound with the molecular formula C₇H₈O₂S₂ and a molecular weight of 188.27 g/mol . This compound is characterized by the presence of a thiol group (-SH) and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring. It is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)benzenethiol typically involves the introduction of the thiol group into an aromatic compound. One common method is the reaction of benzene derivatives with sulfur or its inorganic compounds. For instance, thiophenol can be synthesized using elemental sulfur and anhydrous aluminum chloride, which react with benzene at 75–80°C . Another method involves the reaction of aryl magnesium halides with elemental sulfur, followed by decomposition of the resulting halothiolates with diluted acids or water .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of both aromatic and heteroaromatic thiols . Additionally, the use of copper(I) iodide-catalyzed cross-coupling reactions with elemental sulfur has been explored for the synthesis of aryl thiols .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(Methylsulfonyl)benzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It can be used to study the effects of thiol-containing compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The sulfonyl group can participate in redox reactions, affecting cellular processes. These interactions can influence pathways involved in oxidative stress, signal transduction, and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Contains a thiol group attached to a benzene ring but lacks the methylsulfonyl group.
Benzene-1,3-dithiol: Contains two thiol groups attached to a benzene ring.
Methylsulfonylbenzene: Contains a methylsulfonyl group attached to a benzene ring but lacks the thiol group.
Uniqueness
3-(Methylsulfonyl)benzenethiol is unique due to the presence of both a thiol and a methylsulfonyl group on the benzene ring
Properties
CAS No. |
3814-24-2 |
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Molecular Formula |
C7H8O2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
3-methylsulfonylbenzenethiol |
InChI |
InChI=1S/C7H8O2S2/c1-11(8,9)7-4-2-3-6(10)5-7/h2-5,10H,1H3 |
InChI Key |
LAFMARYOENPVOL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)S |
Purity |
95 |
Origin of Product |
United States |
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